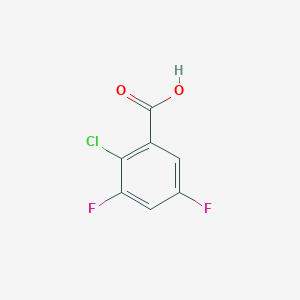

2-Chloro-3,5-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKCKPVYRHHFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735246 | |

| Record name | 2-Chloro-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189024-26-8 | |

| Record name | 2-Chloro-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3,5-difluorobenzoic Acid (CAS No. 189024-26-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

2-Chloro-3,5-difluorobenzoic acid, with the CAS number 189024-26-8, is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom, and two fluorine atoms on a benzene ring, makes it a valuable intermediate in organic synthesis. The presence and specific positioning of these functional groups impart unique reactivity and properties to the molecule, rendering it a significant building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4][5] Halogenated benzoic acids are known to be key components in the synthesis of various bioactive compounds, including quinolone antibiotics.[6][7] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, aimed at professionals in research and development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 189024-26-8 | [1][2][9][10] |

| Molecular Formula | C₇H₃ClF₂O₂ | [9][10] |

| Molecular Weight | 192.55 g/mol | [10] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in organic solvents | [2] |

Spectral Characterization (Hypothetical Data)

While specific experimental spectral data for this compound is not widely published, a hypothetical analysis based on its structure can provide valuable insights for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the acidic proton of the carboxylic acid. The aromatic protons would appear as multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the adjacent halogen substituents. The carboxylic acid proton would typically appear as a broad singlet at a very downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be significantly influenced by the attached chlorine and fluorine atoms, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often showing hydrogen bonding.[11] A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group.[11] The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region, and C-Cl and C-F stretching vibrations would be observed in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (192.55). Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak would also be expected. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45).[12][13]

Synthesis and Reactivity

Caption: Proposed synthetic workflow for this compound.

Hypothetical Step-by-Step Synthesis Protocol:

-

Chlorination of 1,3-Difluorobenzene: 1,3-Difluorobenzene would be subjected to electrophilic aromatic substitution, specifically chlorination, using a chlorinating agent such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). This would introduce a chlorine atom onto the benzene ring, yielding 2-chloro-1,3-difluorobenzene.

-

Friedel-Crafts Acylation: The resulting 2-chloro-1,3-difluorobenzene would then undergo a Friedel-Crafts acylation reaction. Treatment with acetyl chloride (CH₃COCl) and a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) would introduce an acetyl group to the ring, forming 1-(2-chloro-3,5-difluorophenyl)ethan-1-one.

-

Haloform Reaction: Finally, the methyl ketone intermediate would be oxidized to the corresponding carboxylic acid via the haloform reaction. Treatment with a base (e.g., sodium hydroxide) and a halogen (e.g., bromine) would convert the acetyl group into a carboxylate, which upon acidic workup, would yield the final product, this compound.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification, amide formation, and reduction. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogen and carboxylic acid groups. However, it can be susceptible to nucleophilic aromatic substitution under certain conditions.

Applications in Research and Development

Halogenated benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.

-

Pharmaceutical Synthesis: This class of compounds is particularly important in the synthesis of quinolone and fluoroquinolone antibiotics, which are a major class of broad-spectrum antibacterial agents.[6][7] The benzoic acid moiety serves as a key precursor for the construction of the core quinolone scaffold. While direct use of this compound in a marketed drug is not documented, its structural motifs are of high interest in medicinal chemistry for the development of new therapeutic agents.

-

Agrochemicals: Fluorinated aromatic compounds are also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.[5] The specific substitution pattern of this compound could be explored for the synthesis of novel crop protection agents.

Caption: Potential application areas for this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on safety data sheets for this and similar compounds, it is considered to be an irritant.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

Storage: Store in a dry, well-ventilated place. Keep container tightly closed.[8]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its polysubstituted aromatic structure presents numerous opportunities for the synthesis of complex and potentially bioactive molecules. While a significant amount of research has been conducted on related halogenated benzoic acids, this specific isomer represents an area where further investigation into its properties, synthesis, and applications could yield valuable discoveries, particularly in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers and developers looking to explore the potential of this versatile building block.

References

- Zhang, Z., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415. Available at: [Link]

- Aaron Chemistry. (n.d.). 189024-26-8 | MFCD18415557 | this compound. Retrieved January 20, 2026, from [Link]

- Zhang, Y., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. Available at: [Link]

- Chem-Supply. (n.d.). New Edition this compound Satisfaction Guaranteed. Retrieved January 20, 2026, from [Link]

- Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

- Govindarajan, M., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]13:3%3C129::AID-NBM621%3E3.0.CO;2-4)

- Clayden, J., et al. (n.d.). Organic Chemistry. Oxford University Press.

- Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 352-357. Available at: [Link]

- Gugupharm. (n.d.). Agrochemical Intermediates. Retrieved January 20, 2026, from [Link]

- LookChem. (n.d.). Fluoro-benzoic acid series. Retrieved January 20, 2026, from [Link]

- Doc Brown's Chemistry. (2023). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved January 20, 2026, from [Link]

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]/Instrumental_Analysis/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns)

- Aldred, K. J., et al. (2014). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 19(7), 9682-9721. Available at: [Link]

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 20, 2026, from [Link]

- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]

- AERU. (n.d.). 2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorobenzoic acid. Retrieved January 20, 2026, from [Link]

- SpectraBase. (n.d.). 2,5-Difluorobenzoic acid, 4-chloro-2-methylphenyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved January 20, 2026, from [Link]

- ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved January 20, 2026, from [Link]

- NIST. (n.d.). 2,5-Difluorobenzoic acid. Retrieved January 20, 2026, from [Link]

Sources

- 1. 189024-26-8|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 189024-26-8: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gugupharm.com [gugupharm.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 8. FCKeditor - Resources Browser [twulocal100.org]

- 9. 189024-26-8 | MFCD18415557 | this compound [aaronchem.com]

- 10. 189024-26-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-difluorobenzoic acid, with the CAS number 189024-26-8, is a halogenated aromatic carboxylic acid. As a member of the benzoic acid derivative family, it possesses a carboxyl group attached to a benzene ring that is further substituted with one chlorine and two fluorine atoms. This specific substitution pattern endows the molecule with a unique electronic and steric profile, making it a valuable building block in medicinal chemistry and materials science. The presence of halogens, particularly fluorine, can significantly modulate a molecule's physicochemical properties such as lipophilicity, acidity, and metabolic stability, which are critical parameters in drug design and development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both available data and scientifically reasoned estimations to facilitate its application in research and development.

Molecular Structure and Basic Information

The molecular structure of this compound is fundamental to understanding its chemical behavior. The molecule consists of a benzene ring substituted at position 1 with a carboxylic acid group, at position 2 with a chlorine atom, and at positions 3 and 5 with fluorine atoms.

Figure 1: 2D Structure of this compound

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 189024-26-8 | |

| Molecular Formula | C₇H₃ClF₂O₂ | [1] |

| Molecular Weight | 192.55 g/mol | [1] |

| IUPAC Name | This compound |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including biological environments. For this compound, a combination of experimental data for related compounds and predicted values allows for a comprehensive profile.

Table 2: Summary of Physicochemical Properties

| Property | This compound (Predicted/Estimated) | 2-Chlorobenzoic Acid (Experimental) | 3,5-Difluorobenzoic Acid (Experimental) |

| Melting Point (°C) | Not available | 139 - 143 | 121 - 124[2] |

| Boiling Point (°C) | ~260-280 (Estimated) | 285[3] | 243.2 (Predicted)[4] |

| Water Solubility | Low (Estimated) | 2.09 g/L at 25 °C[5] | Sparingly soluble |

| pKa | ~2.5 - 2.8 (Estimated) | 2.89 - 2.92[5][6] | 3.52 (Predicted)[4] |

Melting Point

Boiling Point

The boiling point is a measure of the volatility of a compound and is influenced by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this compound, an experimental boiling point is not available. However, we can estimate it based on related compounds. 2-Chlorobenzoic acid has a boiling point of 285 °C, while the predicted boiling point for 3,5-difluorobenzoic acid is 243.2 °C.[3][4] The presence of the additional chlorine atom in this compound compared to 3,5-difluorobenzoic acid would likely increase its boiling point due to increased molecular weight and polarizability. Therefore, an estimated boiling point in the range of 260-280 °C is plausible.

Solubility

The solubility of a compound, particularly in aqueous media, is a critical parameter for drug development. The solubility of this compound in water is expected to be low. This is due to the hydrophobic nature of the benzene ring and the presence of halogen substituents. For comparison, 2-chlorobenzoic acid has a water solubility of 2.09 g/L at 25 °C, while 3,5-difluorobenzoic acid is described as sparingly soluble.[5] The introduction of additional fluorine atoms generally increases lipophilicity, which would suggest that the solubility of this compound is likely in a similar range to or slightly lower than that of 2-chlorobenzoic acid. It is expected to be soluble in organic solvents like methanol, ethanol, and acetone.

Acidity (pKa)

The pKa is a measure of the acidity of a compound. The carboxylic acid group is acidic, and its pKa is influenced by the electronic effects of the other substituents on the benzene ring. Both chlorine and fluorine are electron-withdrawing groups, which stabilize the carboxylate anion through the inductive effect, thereby increasing the acidity (lowering the pKa) of the benzoic acid.

Figure 2: Acid Dissociation Equilibrium

The pKa of 2-chlorobenzoic acid is approximately 2.9, making it a stronger acid than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the chlorine atom.[5][6] The predicted pKa for 3,5-difluorobenzoic acid is 3.52.[4] In this compound, the cumulative electron-withdrawing effect of one chlorine and two fluorine atoms is expected to significantly increase its acidity. Therefore, an estimated pKa in the range of 2.5 to 2.8 is scientifically reasonable.

Spectral Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic proton signals and one broad signal for the carboxylic acid proton. The aromatic protons at positions 4 and 6 will be split by each other and by the fluorine atoms. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and chlorine atoms will show characteristic chemical shifts and C-F coupling. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >165 ppm).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two fluorine atoms at positions 3 and 5, as they are in different chemical environments. These signals will likely show coupling to the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), C-Cl stretching vibrations, and C-F stretching vibrations (typically in the 1100-1400 cm⁻¹ region).

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (192.55). Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the molecular ion peak is expected due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocols for Physicochemical Property Determination

For the synthesis and characterization of novel compounds like this compound, standardized experimental protocols are crucial for obtaining reliable data.

Figure 3: Experimental Workflow for Characterization

Melting Point Determination

-

Apparatus: Digital melting point apparatus or Thiele tube.

-

Procedure:

-

A small amount of the dried, crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

-

Boiling Point Determination

-

Apparatus: Micro boiling point apparatus (e.g., using a capillary tube and a larger tube with a high-boiling point liquid).

-

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The apparatus is heated slowly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

Aqueous Solubility Determination

-

Method: Shake-flask method.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

pKa Determination

-

Method: Potentiometric titration.

-

Procedure:

-

A known amount of the acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

-

Conclusion

References

Sources

- 1. 2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,5-Difluorobenzoic acid CAS#: 455-40-3 [m.chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

Topic: 2-Chloro-3,5-difluorobenzoic acid: A Deep Dive into Molecular Structure and Conformational Dynamics

An In-depth Technical Guide for Researchers

Abstract: 2-Chloro-3,5-difluorobenzoic acid is a key tetra-substituted aromatic building block, pivotal in the synthesis of advanced pharmaceutical agents, particularly quinolone-based antibacterials.[1][2] Its chemical reactivity, pharmacokinetic profile, and biological efficacy are intrinsically linked to its three-dimensional structure and conformational preferences. This guide provides a comprehensive analysis of its molecular architecture, explores its conformational landscape through the lens of established experimental and computational methodologies, and offers field-proven insights for professionals in chemical research and drug development.

Foundational Molecular Architecture

This compound is a derivative of benzoic acid featuring a highly electronegative substitution pattern on the phenyl ring. Understanding the interplay of these substituents is fundamental to predicting the molecule's behavior.

The Influence of Electronic Effects

The molecule's properties are governed by the cumulative electronic effects of its functional groups: the carboxylic acid (-COOH), one ortho-chloro group, and two meta-fluoro groups.

-

Inductive Effect (-I): All substituents (Cl, F, and COOH) are electron-withdrawing through the sigma bonds due to their high electronegativity. Fluorine exerts the strongest -I effect, followed by chlorine. This overall effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic substitution than benzene.

-

Resonance Effect (+R): The halogen atoms possess lone pairs that can be donated into the aromatic pi-system. This electron-donating resonance effect (+R) is weaker than their inductive effect.

-

Acidity: The strong combined -I effect of the halogens stabilizes the carboxylate anion (conjugate base) formed upon deprotonation, thereby increasing the acidity of the carboxylic proton compared to unsubstituted benzoic acid.

A summary of these properties is presented below.

| Substituent | Position (relative to -COOH) | Primary Inductive Effect | Primary Resonance Effect |

| -Cl | 2 (ortho) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) |

| -F | 3 (meta) | Strong Electron-Withdrawing (-I) | Negligible |

| -F | 5 (meta) | Strong Electron-Withdrawing (-I) | Negligible |

| -COOH | 1 | Electron-Withdrawing (-I, -R) | N/A |

Solid-State Structure: The Dimer Motif

While a specific crystal structure for this compound is not publicly available, data from closely related halogenated benzoic acids provide a reliable predictive model. X-ray crystallography studies on benzoic acid, 3,5-difluorobenzoic acid, and 3-chloro-2,4,5-trifluorobenzoic acid consistently reveal the formation of centrosymmetric dimers in the solid state.[3][4][5] These dimers are stabilized by robust, paired hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[3][5] This intermolecular interaction is a defining characteristic of carboxylic acids in the crystalline phase and significantly influences their physical properties, such as melting point and solubility.

The Conformational Landscape: A Tale of Two Rotations

The conformational flexibility of this compound is primarily dictated by internal rotations around two key single bonds.[6][7] The interplay between steric hindrance and electronic stabilization governs the relative energies of the resulting conformers.

-

Rotation about the C(ring)—C(carboxyl) bond: This determines the orientation of the carboxylic acid group relative to the plane of the phenyl ring.

-

Rotation about the C—O bond: This defines the orientation of the hydroxyl proton, leading to cis and trans conformers.

Cis vs. Trans Conformers

Based on the O=C-O-H dihedral angle, two main arrangements are possible:

-

Cis Conformer (O=C-O-H ≈ 0°): This is the most stable arrangement for nearly all benzoic acid derivatives.[6] The planarity in this form maximizes pi-conjugation between the carbonyl group and the aromatic ring.

-

Trans Conformer (O=C-O-H ≈ 180°): This conformer is significantly higher in energy due to the disruption of the stabilizing O-H···O=C intramolecular interaction present in the monomeric cis form and unfavorable steric interactions.[6][7]

The Impact of the Ortho-Chloro Substituent

The presence of the chlorine atom at the C2 position introduces significant steric and electronic consequences. Studies on analogous compounds like 2-chlorobenzoic acid and 2-fluorobenzoic acid show that the ortho substituent forces the existence of two distinct low-energy cis conformers.[6][8] These conformers are nearly planar and are separated by a very low energy barrier, corresponding to the "flipping" of the carboxylic group from one side of the ring plane to the other.

For this compound, the global minimum energy structure is predicted to be a cis conformer where the bulky chlorine atom and the carbonyl oxygen are positioned away from each other to minimize steric repulsion. The large size of the chlorine atom likely forces the carboxylic group to twist slightly out of the plane of the benzene ring, as seen in related structures like 3-chloro-2,4,5-trifluorobenzoic acid, where the dihedral angle is approximately 6.8°.[4]

The table below, based on data from closely related molecules, illustrates the typical energy differences involved.

| Compound | Conformer | Relative Energy (kJ·mol⁻¹) | Key Feature | Reference |

| 2-Fluorobenzoic Acid | cis-I | 0.0 | Global Minimum | [6] |

| cis-II | 1.1 | Slightly higher energy cis form | [6] | |

| trans-I | 27.0 | High energy trans form | [6] | |

| trans-II | 14.5 | Stabilized by O-H···F bond | [6] | |

| 2-Chlorobenzoic Acid | cis-I | 0.0 | Global Minimum | [6] |

| cis-II | 0.4 | Nearly isoenergetic cis form | [6] | |

| trans-I | 28.6 | High energy trans form | [6] | |

| trans-II | 21.0 | Less stable than 2-F-BA trans-II | [6] |

Data sourced from B3LYP/6-311++G(d,p) calculations.

Methodologies for Structural Elucidation

A multi-faceted approach combining computational chemistry and experimental spectroscopy is essential for a complete understanding of the molecule's structure and dynamics.

Workflow for Comprehensive Conformational Analysis

Caption: Integrated workflow for conformational analysis.

Experimental Protocols

Protocol 1: General Experimental Characterization

-

Synthesis: Synthesize this compound via established multi-step routes, often starting from precursors like 4-chloro-3,5-difluorobenzonitrile.[1][2]

-

Purification: Purify the crude product using recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain single crystals suitable for X-ray diffraction.

-

Structural Confirmation (NMR & HRMS):

-

Dissolve a small sample in a deuterated solvent (e.g., DMSO-d6).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure and purity.

-

Use High-Resolution Mass Spectrometry (HRMS) to verify the exact molecular weight and elemental composition.[1]

-

-

Vibrational Analysis (IR Spectroscopy):

-

Prepare a sample as a KBr pellet or using an ATR accessory.

-

Acquire the infrared spectrum. Key vibrational bands include the O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.

-

-

Definitive Structure (Single-Crystal X-ray Diffraction):

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K).

-

Solve and refine the crystal structure to determine precise bond lengths, angles, and intermolecular interactions in the solid state.

-

Computational Protocols

Protocol 2: DFT-Based Conformational Search

-

Model Building: Construct a 3D model of this compound using a molecular editor.

-

Conformational Scan:

-

Select a robust theoretical level, such as Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p), which has proven effective for similar systems.[6][8]

-

Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the key dihedral angles: C2-C1-C(carboxyl)-O(carbonyl) and C1-C(carboxyl)-O-H. A step size of 10-15° is typically sufficient.

-

-

Locating Minima: Identify all low-energy minima from the PES scan.

-

Optimization and Verification:

-

Perform a full geometry optimization on each identified minimum.

-

Run a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms a true energy minimum.

-

-

Transition State Analysis:

-

For key interconversions (e.g., cis-I to cis-II), perform a transition state (TS) search using methods like the Berny algorithm.

-

Verify the TS by ensuring it has exactly one imaginary frequency corresponding to the rotational motion connecting the two minima.

-

-

Energy Profile Construction: Plot the relative energies (zero-point corrected) of all minima and transition states to visualize the complete conformational energy landscape.

Simplified Conformational Energy Profile

Caption: Illustrative energy profile for a 2-halobenzoic acid.

Conclusion and Outlook

The molecular structure and conformational preferences of this compound are dictated by a delicate balance of steric hindrance from the ortho-chloro group and the electronic effects of all substituents. The molecule is expected to exist predominantly in a nearly planar cis conformation, existing as hydrogen-bonded dimers in the solid state. A thorough analysis using both high-level computational modeling and definitive spectroscopic techniques is crucial for building accurate structure-activity relationships. For researchers in drug development, this understanding is not merely academic; it is a prerequisite for designing next-generation therapeutics with optimized binding affinities and improved pharmacological profiles.

References

-

Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. Available at: [Link]

-

Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. Available at: [Link]

-

Khatun, M., et al. (2024). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. bioRxiv. Available at: [Link]

-

Tsao, M. L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390-9. Available at: [Link]

-

Zhou, W. Y., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. Available at: [Link]

-

Zhou, W. Y., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. Available at: [Link]

-

Al-jabiri, M. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. UTRGV ScholarWorks. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2,4-difluorobenzoic acid. Retrieved from [Link]

-

Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available at: [Link]

-

Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

-

Yu, S. T., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. Available at: [Link]

-

Scilit. (n.d.). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat: Computational chemistry, NMR spectroscopy and pattern recognition studies. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Difluorobenzoic acid, 4-chloro-2-methylphenyl ester. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Difluorobenzoic acid. NIST WebBook. Retrieved from [Link]

-

Ombiga, J., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry. Available at: [Link]

-

Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 5), o2754. Available at: [Link]

-

Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. Available at: [Link]

-

Feld, R., & Lehmann, M. S. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

solubility of 2-Chloro-3,5-difluorobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-3,5-difluorobenzoic Acid in Organic Solvents

Disclaimer: Initial research indicates a lack of specific, publicly available quantitative solubility data for this compound in various organic solvents. This guide, therefore, serves as a foundational technical resource for researchers, scientists, and drug development professionals. It provides the essential theoretical framework, experimental protocols, and analytical approaches necessary to determine and understand the solubility of this compound and its analogs. The principles and methodologies described herein are based on established practices for similar substituted benzoic acids.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound like this compound, which serves as a key intermediate or a potential API itself, understanding its solubility profile in a range of organic solvents is paramount.[1][2] This knowledge is crucial for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization is essential for achieving high purity and yield.

-

Formulation: The choice of solvents or co-solvents in liquid formulations directly impacts the drug's stability and deliverability.

-

Preclinical and Clinical Testing: Understanding solubility is fundamental for designing in vitro and in vivo experiments to assess absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents, enabling researchers to make informed decisions throughout the drug development process.

Physicochemical Profile of this compound and Related Analogs

| Property | This compound (Inferred/Predicted) | 2,5-Difluorobenzoic Acid | 3,5-Difluorobenzoic Acid | Benzoic Acid |

| Molecular Formula | C₇H₃ClF₂O₂ | C₇H₄F₂O₂ | C₇H₄F₂O₂ | C₇H₆O₂ |

| Molecular Weight | ~192.55 g/mol | 158.10 g/mol [3] | 158.1 g/mol [2] | 122.12 g/mol |

| Melting Point | Not available | 132-134 °C[4] | 121-124 °C[2] | 122.4 °C |

| XLogP3 | ~2.2-2.4 (Predicted)[5][6] | 1.8[3] | Not available | 1.9 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 4 (Predicted)[5] | 2 | 2 | 2 |

| Appearance | Likely a white to off-white crystalline solid | White, odorless crystalline powder[3][4] | White to amber to dark purple powder to crystal[2] | White crystalline solid |

The presence of a carboxylic acid group allows for hydrogen bonding, which will influence its solubility in protic solvents. The halogen substituents (chlorine and fluorine) increase the molecule's polarity and lipophilicity, suggesting that its solubility will vary significantly across different classes of organic solvents.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to occur spontaneously, ΔGsol must be negative. The overall process can be conceptually broken down into three steps, as illustrated in the following diagram:

Figure 1: Thermodynamic cycle of dissolution.

The key energetic contributions are:

-

Lattice Energy (ΔHlattice): The energy required to break the intermolecular forces holding the solid crystal together. This is an endothermic process.

-

Cavitation Energy (ΔHcavity): The energy needed to create a space in the solvent for the solute molecule. This is also endothermic.

-

Solvation Energy (ΔHsolvation): The energy released when the solute molecule interacts with the solvent molecules. This is an exothermic process.

The overall enthalpy of solution (ΔHsol) is the sum of these enthalpies. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is because the solvation energy is maximized when the intermolecular forces between the solute and solvent are similar to those within the pure components.

Experimental Determination of Solubility

A reliable method for determining the solubility of a compound is the shake-flask method, which can be followed by gravimetric or analytical quantification.

Experimental Workflow

The general workflow for determining solubility is depicted below:

Figure 2: Experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol is a self-validating system, ensuring that true equilibrium solubility is measured.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system (for analytical quantification)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 12, 24, 48, and 72 hours) should be conducted to determine the time required for the concentration to become constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or pass the solution through a syringe filter.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a pre-weighed, empty container.

-

Transfer a known volume or mass of the clear, saturated solution into the container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of the dissolved solute.

-

Calculate the solubility in terms of g/L or mg/mL.

-

-

Analytical Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Accurately dilute the saturated solution sample to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Factors Influencing Solubility in Organic Solvents

The solubility of this compound will be influenced by the interplay of solute and solvent properties.

Solvent Properties

-

Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a significant role.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to have good solubility for this compound due to the potential for hydrogen bonding with the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents are hydrogen bond acceptors but not donors. They can interact with the carboxylic acid proton and the electronegative halogen atoms, likely leading to moderate to good solubility.

-

Nonpolar Solvents (e.g., toluene, heptane): These solvents primarily interact through van der Waals forces. The solubility in these solvents is expected to be lower and will depend on the lipophilicity of the solute.

-

Solute Properties (Substituent Effects)

The substituents on the benzoic acid ring have a profound effect on its solubility.

-

Carboxylic Acid Group: This group is polar and can form strong hydrogen bonds, enhancing solubility in polar, protic solvents.

-

Chlorine and Fluorine Atoms: These electronegative atoms increase the molecule's overall polarity and can participate in dipole-dipole interactions. However, they also increase the molecular volume and surface area, which can impact the cavitation energy. The interplay of these effects will determine the net impact on solubility. Generally, halogenation increases lipophilicity, which might favor solubility in less polar solvents compared to unsubstituted benzoic acid.

Data Analysis and Modeling

Once experimental solubility data is obtained, it can be correlated using thermodynamic models. The modified Apelblat equation is a commonly used semi-empirical model to describe the temperature dependence of solubility.[7]

The equation is given by:

ln(x) = A + B/T + C * ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the experimental data.

This model is useful for interpolating solubility at different temperatures and for validating the consistency of the experimental data.[7]

Conclusion

References

-

Analysis of predictive thermodynamic models for estimation of polycyclic aromatic solid solubility in hot pressurized water - Biblos-e Archive. Available at: [Link]

-

Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - ResearchGate. Available at: [Link]

-

The solubility of benzoic acid in seven solvents. - ResearchGate. Available at: [Link]

-

Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - Bentham Open Archives. Available at: [Link]

-

Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution | Request PDF - ResearchGate. Available at: [Link]

-

Analysis of predictive thermodynamic models for estimation of polycyclic aromatic solid solubility in hot pressurized water | DIGITAL.CSIC. Available at: [Link]

-

Benzoic Acid Solubility in Water | PDF - Scribd. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures - AIP Publishing. Available at: [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. Available at: [Link]

-

2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem. Available at: [Link]

-

2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Chloro-3,5-difluorobenzoic Acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

2-Chloro-3,5-difluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure features a benzene ring substituted with a carboxyl group (-COOH), a chlorine atom, and two fluorine atoms. The relative positions of these substituents create a unique electronic environment that profoundly influences its spectroscopic signature. Understanding these influences is paramount to accurate spectral interpretation.

The following sections will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra, governed by the strong electronegativity and spin-coupling properties of the fluorine and chlorine substituents.

Core Principles: Substituent Effects

The three different substituents on the benzene ring dictate the chemical shifts of the aromatic protons and carbons.

-

Carboxylic Acid (-COOH): Moderately deactivating and electron-withdrawing.

-

Chlorine (-Cl): Electronegative and deactivating, exerting a deshielding effect on nearby nuclei.

-

Fluorine (-F): The most electronegative element, causing significant deshielding. Crucially, the ¹⁹F isotope has a nuclear spin (I=½), leading to observable spin-spin coupling (J-coupling) with nearby ¹H and ¹³C nuclei, which is invaluable for assignment.

Predicted ¹H NMR Spectral Analysis

The molecule has two chemically non-equivalent protons on the aromatic ring (H-4 and H-6).

| Predicted ¹H Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H-4 | ~7.4 - 7.6 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2 |

| H-6 | ~7.6 - 7.8 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2 |

| -COOH | >12.0 | br s | - |

-

Aromatic Protons (H-4, H-6): The electron-withdrawing nature of all substituents will shift these protons downfield into the ~7.4-7.8 ppm region. Each proton is expected to appear as a doublet of doublet of doublets (ddd) or a complex multiplet. The complexity arises from:

-

ortho coupling to one fluorine atom (~8-10 Hz).

-

para or meta coupling to the other fluorine atom (~2-3 Hz).

-

meta coupling to the other aromatic proton (~2 Hz).

-

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically above 12 ppm. Its chemical shift is sensitive to solvent and concentration.[1]

Predicted ¹³C NMR Spectral Analysis

The molecule has 7 unique carbon environments. The presence of fluorine will induce significant C-F coupling, which is a key diagnostic feature.

| Predicted ¹³C Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| C-1 (-C-COOH) | ~130 - 133 | t | J(C-F) ≈ 3-5 |

| C-2 (-C-Cl) | ~135 - 138 | d | J(C-F) ≈ 10-15 |

| C-3 (-C-F) | ~160 - 163 | d | J(C-F) ≈ 250-260 |

| C-4 | ~115 - 118 | t | J(C-F) ≈ 20-25 |

| C-5 (-C-F) | ~161 - 164 | d | J(C-F) ≈ 250-260 |

| C-6 | ~120 - 123 | d | J(C-F) ≈ 20-25 |

| C-7 (-COOH) | ~165 - 168 | t | J(C-F) ≈ 2-4 |

-

Carbons bonded to Fluorine (C-3, C-5): These will be the most downfield of the aromatic carbons due to fluorine's extreme electronegativity. They will appear as doublets with very large one-bond C-F coupling constants (¹JCF) of approximately 250-260 Hz.[2]

-

Carbons adjacent to Fluorine (C-2, C-4, C-6): These carbons will exhibit smaller two-bond or three-bond C-F couplings (²JCF, ³JCF), appearing as doublets or triplets with J-values typically in the 10-25 Hz range.

-

Carboxyl Carbon (C-7): This carbon is the most deshielded overall, appearing around 165-168 ppm.[3]

dot graph NMR_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for atoms C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7(COOH)"]; Cl [label="Cl", fontcolor="#EA4335"]; F3 [label="F", fontcolor="#34A853"]; F5 [label="F", fontcolor="#34A853"]; H4 [label="H4", fontcolor="#4285F4"]; H6 [label="H6", fontcolor="#4285F4"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-0.87,0.75!"]; C3 [pos="-0.87,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="0.87,-0.75!"]; C6 [pos="0.87,0.75!"]; C7 [pos="0,2.5!"]; Cl [pos="-1.73,1.5!"]; F3 [pos="-1.73,-1.5!"]; H4 [pos="0,-2.5!"]; F5 [pos="1.73,-1.5!"]; H6 [pos="1.73,1.5!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C2 -- Cl; C3 -- F3; C4 -- H4; C5 -- F5; C6 -- H6; } } Caption: Atom numbering for NMR assignment of this compound.

Experimental Protocol for NMR Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at 0.00 ppm for calibration.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be dominated by features characteristic of a carboxylic acid, with additional signals in the fingerprint region corresponding to the carbon-halogen bonds.

Core Principles: Vibrational Modes

Key functional groups have characteristic absorption frequencies. For this molecule, the most diagnostic bands are from the carboxylic acid moiety. The presence of strong hydrogen bonding between carboxylic acid molecules (forming dimers) significantly broadens the O-H stretching band.

Expected IR Spectral Analysis

| Expected IR Data | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| O-H Stretch | 2500 - 3300 | Broad, Strong | Carboxylic acid O-H |

| C-H Stretch | 3000 - 3100 | Sharp, Medium | Aromatic C-H |

| C=O Stretch | 1700 - 1725 | Strong, Sharp | Carboxylic acid C=O |

| C=C Stretch | 1580 - 1610 | Medium | Aromatic ring C=C |

| C-F Stretch | 1100 - 1300 | Strong | Aryl-F |

| C-Cl Stretch | 700 - 850 | Medium-Strong | Aryl-Cl |

-

O-H Stretch (2500-3300 cm⁻¹): This is the most recognizable feature of a carboxylic acid, appearing as a very broad and strong absorption due to hydrogen bonding.[1]

-

C=O Stretch (1700-1725 cm⁻¹): A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid dimer.

-

C-F and C-Cl Stretches: Strong absorptions corresponding to the carbon-fluorine and carbon-chlorine bonds will be present in the fingerprint region of the spectrum.

Experimental Protocol for IR Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

Core Principles: Ionization and Isotopic Abundance

Using Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This ion can then fragment in predictable ways. A key feature for halogenated compounds is their isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic M⁺• peak and an "M+2" peak that is about one-third the intensity of the M⁺• peak.

Expected Mass Spectrum and Fragmentation Analysis

The molecular formula is C₇H₃ClF₂O₂.

-

Molecular Weight: 192.55 g/mol

-

Exact Mass (for ³⁵Cl): 191.9790 u

Molecular Ion Region:

-

M⁺• Peak: An ion at m/z ≈ 192, corresponding to [C₇H₃³⁵ClF₂O₂]⁺•.

-

M+2 Peak: A second ion at m/z ≈ 194, corresponding to [C₇H₃³⁷ClF₂O₂]⁺•, with an intensity of approximately 33% of the m/z 192 peak. This 3:1 isotopic signature is definitive proof of one chlorine atom in the ion.

Major Fragmentation Pathways: The primary fragmentation will involve losses from the carboxylic acid group, as these bonds are weaker than the bonds of the stable aromatic ring.

| Expected Fragment Ion | m/z (for ³⁵Cl) | Loss from Molecular Ion |

| [M - OH]⁺ | 175 | •OH (17 u) |

| [M - COOH]⁺ | 147 | •COOH (45 u) |

-

Loss of Hydroxyl Radical ([M - OH]⁺): This is a common fragmentation for carboxylic acids, leading to a strong peak at m/z 175 (and an isotope peak at m/z 177).

-

Loss of Carboxyl Radical ([M - COOH]⁺): Cleavage of the C-C bond between the ring and the carboxyl group results in an ion at m/z 147 (and an isotope peak at m/z 149).

Experimental Protocol for MS Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization: Volatilize the sample with heat and ionize it using a standard 70 eV electron beam (Electron Ionization).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum. The data system plots ion intensity versus m/z.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra are defined by the downfield shifts and complex splitting patterns caused by the electronegative halogen substituents, with C-F coupling being a particularly definitive feature. The IR spectrum is characterized by the strong, broad O-H and sharp C=O absorptions of the carboxylic acid group. Finally, mass spectrometry confirms the molecular weight and unequivocally establishes the presence of a single chlorine atom through its distinct M/M+2 isotopic pattern. Together, these techniques provide a comprehensive and self-validating spectroscopic profile for this important chemical intermediate.

References

-

Capot Chemical. (n.d.). 189024-26-8 | acide 2-chloro-3,5-difluorobenzoïque. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester. Retrieved January 20, 2026, from [Link]

-

Chemdad. (n.d.). 2-CHLORO-3,6-DIFLUOROBENZOIC ACID. Retrieved January 20, 2026, from [Link]

-

Win-Win Chemical. (n.d.). 1160573-19-2 4-chloro-3,5-difluorobenzoic acid. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved January 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 20, 2026, from [Link]

Sources

The Strategic Deployment of 2-Chloro-3,5-difluorobenzoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Halogenated Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of rational drug design. These elements, when judiciously placed on a molecular scaffold, can profoundly influence a compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of halogenated building blocks, 2-Chloro-3,5-difluorobenzoic acid has emerged as a particularly valuable synthon. Its unique substitution pattern—a sterically demanding ortho-chloro group and two meta-fluoro atoms—offers a sophisticated tool for medicinal chemists to fine-tune the properties of lead compounds and address complex structure-activity relationship (SAR) challenges. This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties and Strategic Considerations

The utility of this compound as a building block is rooted in the distinct electronic and steric properties imparted by its halogen substituents.

| Property | Influence of Substituents | Implication in Drug Design |

| Acidity (pKa) | The electron-withdrawing nature of the two fluorine atoms and the chlorine atom increases the acidity of the carboxylic acid compared to benzoic acid. | Modulates the ionization state at physiological pH, impacting solubility, cell permeability, and interactions with biological targets. |

| Lipophilicity (LogP) | The presence of three halogen atoms significantly increases the lipophilicity of the molecule. | Can enhance membrane permeability and access to hydrophobic binding pockets, but may also increase non-specific binding and impact metabolic clearance.[1] |

| Conformational Control | The ortho-chloro substituent provides a significant steric impediment, influencing the preferred conformation of amide derivatives and biaryl systems. | Can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target protein.[2] |

| Metabolic Stability | The C-F bonds are exceptionally strong, making the aromatic ring resistant to oxidative metabolism at the fluorinated positions. | Increases the in vivo half-life of drug candidates, reducing the required dose and frequency of administration.[1] |

| Hydrogen Bonding | The fluorine atoms can act as weak hydrogen bond acceptors, contributing to target engagement. | Provides additional points of interaction within a protein's binding site, potentially increasing potency. |

Synthesis of the Building Block

While a variety of synthetic routes to polysubstituted benzoic acids exist, a common and effective strategy for the synthesis of compounds analogous to this compound involves a multi-step sequence starting from a commercially available precursor. The following proposed synthesis is based on established methodologies for similar halogenated benzoic acids.[3][4][5]

A plausible synthetic route could commence with a suitable difluorinated starting material, followed by chlorination and subsequent functional group manipulations to introduce the carboxylic acid moiety. A common approach for analogous compounds involves a sequence of nitration, reduction of the nitro group to an amine, followed by a Sandmeyer reaction for chlorination, and finally, conversion of another functional group (like a nitrile) to the carboxylic acid.[3][6]

Key Reactions and Derivatization Strategies

This compound serves as a versatile platform for the introduction of diverse functionalities, primarily through reactions of its carboxylic acid group and through cross-coupling reactions at the chloro-position.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, and this compound is an excellent substrate for this transformation. The resulting 2-chloro-3,5-difluorobenzamides are key components of numerous biologically active molecules.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard and reliable method for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq) and HOBt (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) to the stirred solution.

-

Slowly add EDC·HCl (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for Amide Bond Formation.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl structures prevalent in many kinase inhibitors.[7] While the chloro-substituent of this compound is less reactive than a bromo or iodo group, with the appropriate choice of catalyst and ligands, it can effectively participate in Suzuki coupling. Often, the carboxylic acid is first converted to an ester or amide to improve compatibility with the reaction conditions.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki coupling of a methyl ester derivative of this compound with an arylboronic acid.

Materials:

-

Methyl 2-chloro-3,5-difluorobenzoate[8]

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene and water

Procedure:

-

In a Schlenk flask, combine Methyl 2-chloro-3,5-difluorobenzoate (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).

-

Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: General Scheme for Suzuki-Miyaura Coupling.

Application in Medicinal Chemistry: A Case Study of Encorafenib

A prominent example showcasing the utility of a closely related building block is in the synthesis of Encorafenib (BRAFTOVI®) , a potent and selective inhibitor of the BRAF kinase, which is approved for the treatment of certain types of melanoma.[9] The core structure of Encorafenib features a 3-(5-chloro-2-fluoro-3-(methylsulfonamido)phenyl) moiety, which is derived from a synthetic intermediate closely related to this compound.[10][11]

The 2-chloro and 5-fluoro substituents on this phenyl ring play a crucial role in the drug's activity. The chlorine atom likely contributes to the molecule's overall conformation and binding affinity, while the fluorine atom can enhance metabolic stability and modulate the electronic properties of the ring. This substitution pattern highlights how the strategic placement of halogens can lead to highly potent and selective drug candidates. The synthesis of Encorafenib involves a multi-step sequence where a substituted pyrazole is coupled with a derivative of the halogenated phenyl ring, underscoring the importance of these building blocks in constructing complex molecular architectures.[12]

Structure-Activity Relationship (SAR) Insights

The halogenation pattern of this compound provides a rich platform for SAR exploration.

-

The Ortho-Chloro Group: This group exerts a significant steric influence, which can be exploited to control the atropisomerism of biaryl systems, potentially leading to more selective binders. It can also serve as a handle for further functionalization via cross-coupling reactions.

-

The Meta-Difluoro Pattern: The two fluorine atoms significantly alter the electronic landscape of the aromatic ring, making it more electron-deficient. This can influence the pKa of adjacent functional groups and impact the molecule's ability to participate in π-stacking interactions with the target protein. Furthermore, the C-F bonds are highly resistant to metabolic cleavage, which can block potential sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[1]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of steric and electronic properties, conferred by the specific arrangement of its chloro and difluoro substituents, provides medicinal chemists with a valuable tool for optimizing lead compounds. Through key reactions such as amide bond formation and Suzuki-Miyaura cross-coupling, this scaffold can be readily incorporated into a wide range of molecular architectures. The successful development of drugs like Encorafenib, which feature a similar substitution pattern, underscores the strategic importance of such halogenated building blocks in the design of next-generation therapeutics. As the demand for highly potent and selective drugs continues to grow, the judicious use of synthons like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

- Zhang, Z., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415.

- Li, Z., & Huang, N. (1995). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID.

- Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 165-169.

- Zhang, Z., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.

- Nielsen, T. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.

-

Zhang, Z., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. Available at: [Link]

-

New Drug Approvals. (2020). ENCORAFENIB. Retrieved from [Link]

-

Nielsen, T. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. BenchChem.

- Gemo, A., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. BenchChem.

- Technical Disclosure Commons. (2022). Novel process for the preparation of methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl...}.

- Nunes, C. M., et al. (2021).

-

Kuchar, M., et al. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Encorafenib. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. BenchChem.

- Norman, A. W., et al. (1998). Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. The Journal of Steroid Biochemistry and Molecular Biology, 67(5-6), 393-401.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Wang, B., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. MDPI.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Istrate, E. C., & Istrate, D. (2025).

- Li, Y., et al. (2024).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3,5-Difluorobiphenyl. BenchChem.

- Hiyama, T. (2000). Biologically Active Organofluorine Compounds. In Organofluorine Compounds. Springer.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemscene.com [chemscene.com]

- 9. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. tdcommons.org [tdcommons.org]

- 12. researchgate.net [researchgate.net]

reactivity of the carboxylic acid group in 2-Chloro-3,5-difluorobenzoic acid